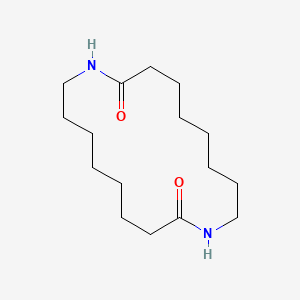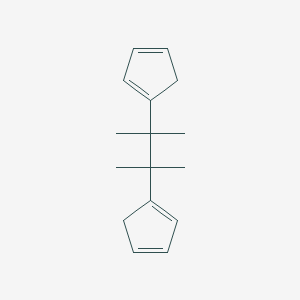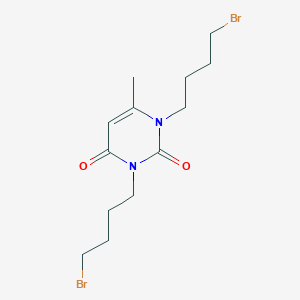
1,10-Diazacyclooctadecane-2,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Diazacyclooctadecane-2,11-dione is a macrocyclic compound that belongs to the class of diazacycloalkanes It is characterized by its large ring structure containing two nitrogen atoms and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-diazacyclooctadecane-2,11-dione typically involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The process involves the following steps :
Reaction Setup: A 12-liter, 4-necked, round-bottomed flask is equipped with a mechanical stirrer, two dropping funnels, and an inlet tube for maintaining a static nitrogen atmosphere.
Addition of Reactants: Four liters of benzene are placed in the flask and stirred vigorously. Two solutions, one containing suberyl dichloride and the other containing 1,8-diaminooctane, are added simultaneously over a period of 6-7 hours at room temperature.
Stirring and Filtration: After the addition is complete, the resulting suspension is stirred slowly overnight. The mixture is then filtered, and the solid product is washed with benzene and dried in a vacuum oven.
Extraction: The crude product is extracted with boiling benzene for three days to obtain the purified this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous extraction systems enhances the efficiency and yield of the process. Safety measures, such as proper ventilation and protective equipment, are essential due to the use of benzene, a known carcinogen .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Diazacyclooctadecane-2,11-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1,10-diazacyclooctadecane using lithium aluminum hydride in dry tetrahydrofuran.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in dry tetrahydrofuran, followed by cautious addition of water and sodium hydroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Reduction: 1,10-Diazacyclooctadecane.
Substitution: Derivatives with substituted functional groups on the nitrogen atoms.
Aplicaciones Científicas De Investigación
1,10-Diazacyclooctadecane-2,11-dione has several scientific research applications:
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1,10-diazacyclooctadecane-2,11-dione involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the ring act as coordination sites, allowing the compound to bind to various targets. This property is exploited in applications such as catalysis, where the compound can facilitate chemical reactions by stabilizing transition states .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diazacyclotetradecane-2,9-dione: A smaller macrocyclic compound with similar nitrogen and ketone functionalities.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms in the ring, providing different coordination properties.
Uniqueness
1,10-Diazacyclooctadecane-2,11-dione is unique due to its larger ring size and specific arrangement of nitrogen and ketone groups. This structure provides distinct coordination chemistry and reactivity compared to smaller or differently substituted macrocycles .
Propiedades
Número CAS |
57859-33-3 |
|---|---|
Fórmula molecular |
C16H30N2O2 |
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
1,10-diazacyclooctadecane-2,11-dione |
InChI |
InChI=1S/C16H30N2O2/c19-15-11-7-3-1-5-9-13-17-16(20)12-8-4-2-6-10-14-18-15/h1-14H2,(H,17,20)(H,18,19) |
Clave InChI |
XZOKHURAMMUZBY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)NCCCCCCCC(=O)NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)






![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)

